molecular formula C24H28N4O6S2 B2502898 ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-07-4

ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Katalognummer B2502898
CAS-Nummer: 449782-07-4
Molekulargewicht: 532.63
InChI-Schlüssel: SCPMQNBWKKHMFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for their various chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on similar heterocyclic compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and catalysts. For example, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the synthesis of the compound would likely involve a strategic selection of starting materials and reagents to build the complex heterocyclic system.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . Density functional theory (DFT) and Atoms in Molecules (AIM) theory are also employed to predict and analyze the molecular structure and interactions . For instance, the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques would be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds towards various reagents can lead to the formation of a wide range of derivatives. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to form different heterocyclic derivatives . The study of such reactions is crucial for understanding the chemical behavior and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined through experimental studies and quantum chemical calculations. Thermodynamic parameters, vibrational analysis, and binding energies provide insights into the stability and reactivity of these compounds . For instance, the binding energy of a dimer formed by intermolecular hydrogen bonding in a related compound was calculated to be 10.40 kcal/mol . Such analyses would be essential for a comprehensive understanding of the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : The compound has been used as a starting point or intermediate in the synthesis of various heterocyclic compounds. For instance, Bakhite et al. (2005) describe the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems starting from a similar compound. This process leads to the formation of fused polyheterocyclic systems with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Characterization and Structural Analysis : Çolak et al. (2021) synthesized and characterized derivatives of a similar compound, focusing on their crystal and molecular structure, as analyzed by X-ray crystallography and DFT analyses. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be leveraged in various scientific applications (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Molecular Modifications and Reactions : Zhu et al. (2003) discuss the use of a similar compound in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. Such reactions are significant in developing new chemical entities for pharmaceutical research (Zhu, Lan, & Kwon, 2003).

Potential Pharmaceutical Applications

  • Antibacterial Activity : Kostenko et al. (2008) synthesized 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, starting from compounds similar to the one , and found that these compounds possess antistaphylococcal activity. This indicates potential applications in developing new antibacterial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

  • Antioxidant Activity : Zaki et al. (2017) synthesized derivatives of a similar compound and evaluated their antioxidant activities. Some of these compounds showed remarkable antioxidant activity, suggesting potential utility in oxidative stress-related conditions (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Eigenschaften

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMQNBWKKHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.